molecular formula C9H7FN2O2 B12359152 5-fluoro-7-methoxy-4aH-quinazolin-4-one

5-fluoro-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12359152
M. Wt: 194.16 g/mol
InChI Key: HIZFTVQZPSKTCK-UHFFFAOYSA-N
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Description

5-fluoro-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the compound enhances its chemical properties, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methoxy-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds through cyclization to form the quinazolinone core. Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of quinazolinones, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-fluoro-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-7-methoxy-4aH-quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4,8H,1H3

InChI Key

HIZFTVQZPSKTCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C(=C1)F

Origin of Product

United States

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